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Compound of Interest

5-Carboxyrhodamine 6G
Compound Name: o
succinimidyl ester

cat. No.: B1680603

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxyrhodamine 6G, succinimidyl
ester (5-CR6G-SE), a fluorescent dye widely utilized in biological research. This document
covers its chemical structure, physicochemical properties, and common applications, with a
focus on protein and oligonucleotide labeling. Experimental protocols and workflow
visualizations are provided to assist researchers in applying this versatile fluorescent probe.

Core Properties of 5-CR6G-SE

5-CR6G-SE is an amine-reactive fluorescent dye belonging to the rhodamine family. The
succinimidyl ester (SE) moiety allows for covalent attachment to primary amines on
biomolecules such as proteins and amine-modified oligonucleotides. It is commercially
available as a single 5-isomer or as a mixture of 5- and 6-isomers. The single isomer is often
preferred for applications requiring high reproducibility.[1][2]

The key physicochemical properties of 5-CR6G-SE are summarized in the table below:
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Property Value Reference(s)
Molecular Formula C31H29N307 [3]

Molecular Weight 555.59 g/mol [3]

Excitation Maximum (Aex) ~525 nm [3]

Emission Maximum (Aem) ~550 nm [3]

Solubility DMSO, DMF [3]

Reactive Group Succinimidyl Ester (SE)

Target Functional Group Primary Amines (-NHz)

Experimental Protocols
General Protocol for Protein Labeling with 5-CR6G-SE

This protocol provides a general workflow for the covalent labeling of proteins with 5-CR6G-SE.
The optimal conditions may need to be adjusted based on the specific protein and desired
degree of labeling.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

5-CR6G-SE

Anhydrous Dimethylsulfoxide (DMSO)

Purification column (e.g., size-exclusion chromatography)

Reaction tubes

Spectrophotometer

Procedure:
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» Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a
concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be
avoided as they will compete for reaction with the dye.

o Prepare 5-CR6G-SE Stock Solution: Immediately before use, dissolve 5-CR6G-SE in
anhydrous DMSO to a concentration of 10 mg/mL.

e Labeling Reaction:

o Add the 5-CR6G-SE stock solution to the protein solution. The molar ratio of dye to protein
will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is

common.

o Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing
during incubation is recommended.

 Purification: Separate the labeled protein from the unreacted dye using a size-exclusion
chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored
fraction to elute will be the labeled protein.

o Determination of Degree of Labeling (DOL):

o Measure the absorbance of the purified labeled protein at 280 nm (for protein
concentration) and at the absorbance maximum of 5-CR6G-SE (~525 nm).

o The DOL can be calculated using the following formula: DOL = (A_max x €_protein) /
[(A_280 - (A_max x CF)) x £_dye] Where:

A_max is the absorbance at the dye's maximum absorbance wavelength.

A 280 is the absorbance at 280 nm.

€_protein is the molar extinction coefficient of the protein at 280 nm.

€_dye is the molar extinction coefficient of the dye at its A_max.

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.2-0.3
for rhodamine dyes).
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Oligonucleotide Labeling

5-CR6G-SE is also frequently used for labeling amine-modified oligonucleotides. The
succinimidyl ester reacts with the primary amine group introduced at the 5', 3', or an internal
position of the oligonucleotide. The general principle of the labeling reaction is similar to that of
protein labeling, involving the reaction of the amine-modified oligonucleotide with the dye in an
appropriate buffer, followed by purification to remove the unreacted dye.

Visualizations
Workflow for Protein Labeling with 5-CR6G-SE
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-
SE): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680603#5-cr6g-se-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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